molecular formula C7H4BrNO B3034064 5-bromoFuro[3,2-b]pyridine CAS No. 1352880-36-4

5-bromoFuro[3,2-b]pyridine

Cat. No.: B3034064
CAS No.: 1352880-36-4
M. Wt: 198.02
InChI Key: UOKNQWORBBHYHI-UHFFFAOYSA-N
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Description

5-BromoFuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNO. It is a derivative of furo[3,2-b]pyridine, where a bromine atom is substituted at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-BromoFuro[3,2-b]pyridine involves the bromination of furo[3,2-b]pyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-BromoFuro[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxyfuro[3,2-b]pyridine .

Scientific Research Applications

5-BromoFuro[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BromoFuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and the furo[3,2-b]pyridine scaffold allow for interactions with target proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BromoFuro[3,2-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins compared to its chloro or iodo analogs .

Biological Activity

5-BromoFuro[3,2-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article discusses the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique fused ring structure that combines furan and pyridine moieties. The bromine substitution at the 5-position is significant for enhancing its biological activity. The synthesis typically involves metal-mediated coupling reactions, which allow for the efficient formation of the furo-pyridine scaffold. For example, copper-mediated oxidative cyclization is a common method used to construct this core structure .

Kinase Inhibition

The primary biological activity of this compound is its ability to inhibit various kinases. Research indicates that compounds with the furo[3,2-b]pyridine core can act as potent and selective inhibitors of cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway . The following table summarizes key findings related to kinase inhibition:

CompoundTarget KinaseIC50 (µM)SelectivityReference
This compoundCLK1<0.5High
This compoundHedgehog PathwaySub-micromolarModerate
SGC-CAMKK2-1CAMKK20.4High

The compound exhibits sub-micromolar activity against these targets, indicating its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substitutions on the furo[3,2-b]pyridine scaffold for enhancing biological activity. Modifications at the 3- and 5-positions significantly affect potency and selectivity against various kinases. For instance, the introduction of different substituents at these positions can lead to variations in IC50 values and selectivity profiles .

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed in vivo. Studies show that upon intraperitoneal administration in mice at a dose of 10 mg/kg, the compound displays favorable absorption characteristics with measurable plasma concentrations over time . The following table outlines key pharmacokinetic parameters:

ParameterValue
Dose10 mg/kg
Tmax1 hour
Half-life~4 hours
BioavailabilityModerate

These pharmacokinetic properties suggest that this compound has potential for further development as a therapeutic agent.

Case Studies

Case Study 1: Inhibition of CAMKK2

In a study evaluating the effects of various furo[3,2-b]pyridines on CAMKK2 activity, this compound was found to significantly reduce kinase activity in MDA-MB-231 cells after treatment with increasing doses. The results indicated a clear dose-response relationship with notable inhibition observed at lower concentrations .

Case Study 2: Hedgehog Pathway Modulation

Another study highlighted the role of this compound as an effective modulator of the Hedgehog signaling pathway. The compound was able to inhibit pathway activation in cellular assays, suggesting its potential application in conditions where Hedgehog signaling is dysregulated .

Properties

IUPAC Name

5-bromofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNQWORBBHYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352880-36-4
Record name 5-bromofuro[3,2-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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